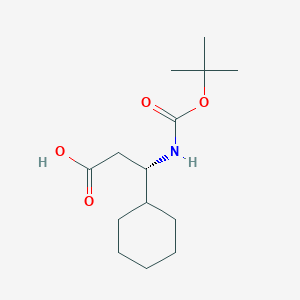(3S)-3-Boc-amino-3-cyclohexylpropanoic acid
CAS No.:
Cat. No.: VC18006513
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H25NO4 |
|---|---|
| Molecular Weight | 271.35 g/mol |
| IUPAC Name | (3S)-3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
| Standard InChI Key | JRQQQMPMEZFLGD-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1CCCCC1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1 |
Introduction
Chemical Structure and Properties
Molecular Architecture
(3S)-3-Boc-amino-3-cyclohexylpropanoic acid features a propanoic acid backbone substituted at the β-position with a cyclohexyl group and a Boc-protected amino group. The (3S) configuration ensures enantiomeric purity, which is critical for interactions with biological targets. The Boc group () shields the amine from undesired reactions during synthesis, while the cyclohexyl moiety enhances lipophilicity, influencing solubility and membrane permeability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.35 g/mol |
| Boiling Point | 312°C (estimated) |
| Solubility | Soluble in DMSO, THF, ethyl acetate |
| Chiral Center | C3 (S-configuration) |
Synthetic Methodologies
Industrial Synthesis Pathways
The production of (3S)-3-Boc-amino-3-cyclohexylpropanoic acid involves multi-step sequences emphasizing stereocontrol and functional group compatibility:
-
Cyclohexylpropanoic Acid Formation:
-
Enzymatic Resolution:
-
Boc Protection:
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldol Condensation | Cyclohexylaldehyde, glycine, 60°C | 78% |
| Enzymatic Resolution | Lipase PS-30, pH 5.5, 60°C | 82% |
| Boc Protection | BocO, DMAP, CHCN | 95% |
Applications in Pharmaceutical Chemistry
Peptide Synthesis
The Boc group’s stability under acidic conditions makes this compound a versatile building block for solid-phase peptide synthesis (SPPS). It enables sequential coupling without premature deprotection, particularly in cyclohexyl-rich peptides targeting G-protein-coupled receptors .
Drug Intermediate
As a precursor to β-amino acid derivatives, it contributes to the synthesis of:
-
Anticancer Agents: Cyclohexyl groups enhance binding to hydrophobic enzyme pockets (e.g., proteasome inhibitors).
-
Neurological Drugs: Stereochemical fidelity ensures selective modulation of glutamate receptors .
Biological Activity and Mechanisms
Enzymatic Interactions
The compound’s Boc group is inert in biological systems, but deprotection yields 3-amino-3-cyclohexylpropanoic acid, which mimics natural amino acids. Studies suggest potential inhibition of:
-
mGluR2/3 Receptors: Modulating synaptic glutamate levels, relevant to anxiety and depression .
-
P2X7 Receptors: Indirect anti-inflammatory effects via ATP signaling blockade .
Table 3: Biological Targets and Effects
| Target | Effect | Therapeutic Area |
|---|---|---|
| mGluR2/3 | Glutamate modulation | Neuropsychiatry |
| P2X7 | Inflammation suppression | Autoimmune diseases |
Future Directions
Research Opportunities
-
Catalytic Asymmetric Synthesis: Developing transition-metal catalysts for enantioselective aldol reactions.
-
Prodrug Applications: Engineering pH-sensitive Boc derivatives for targeted drug delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume